molecular formula C19H13Br2FNOPS B3042801 N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide CAS No. 680213-13-2

N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide

Cat. No.: B3042801
CAS No.: 680213-13-2
M. Wt: 513.2 g/mol
InChI Key: BMOXCUUHXOSLKP-UHFFFAOYSA-N
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Description

N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide is a complex organic compound characterized by the presence of bromine, fluorine, phosphorus, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromo-4-fluoroaniline with diphenylphosphoryl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with a thioamide source, such as thiourea, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl or aryl halides, Grignard reagents; reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dibromo-4-fluorophenyl)benzenesulfonamide
  • 2,4-Dibromo-6-fluorophenyl isocyanate

Uniqueness

N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide is unique due to the presence of both diphenylphosphoryl and methanethioamide groups in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-1-diphenylphosphorylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2FNOPS/c20-16-11-13(22)12-17(21)18(16)23-19(26)25(24,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXCUUHXOSLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2FNOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide
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N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 3
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N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide
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N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 5
N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide
Reactant of Route 6
N-(2,6-Dibromo-4-fluorophenyl)-1-(diphenylphosphoryl)methanethioamide

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